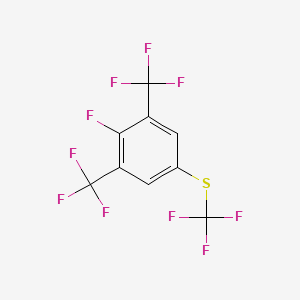
1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound known for its unique chemical properties and applications. The presence of multiple trifluoromethyl groups and a trifluoromethylthio group makes it highly electron-withdrawing, which significantly influences its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl groups and a trifluoromethylthio group onto a benzene ring. One common method includes the reaction of 1,3-bis(trifluoromethyl)benzene with a fluorinating agent and a trifluoromethylthiolating reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as chromium chloride (CrCl3) or iron iodide (FeI2) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and thiolation processes using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process is optimized to achieve high yields and purity while ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the trifluoromethyl groups, the compound can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine or trifluoromethylthio groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Wirkmechanismus
The mechanism by which 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize negative charges and influence the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or reactivity in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(trifluoromethyl)benzene
- 2,4-Bis(trifluoromethyl)phenyl derivatives
- Hexafluoro-m-xylene
Uniqueness: 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct electronic properties. This makes it more reactive and versatile compared to similar compounds that lack the trifluoromethylthio group .
Eigenschaften
Molekularformel |
C9H2F10S |
|---|---|
Molekulargewicht |
332.16 g/mol |
IUPAC-Name |
2-fluoro-1,3-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-6-4(7(11,12)13)1-3(20-9(17,18)19)2-5(6)8(14,15)16/h1-2H |
InChI-Schlüssel |
LUMPSNJTCWVAMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


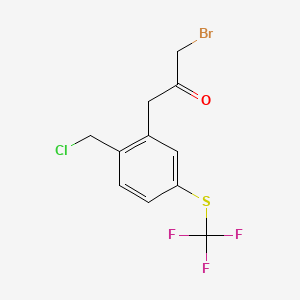

![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)

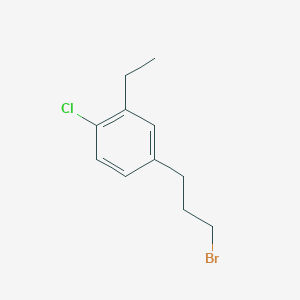

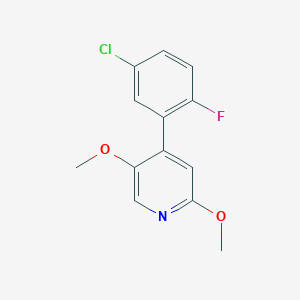

![5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)
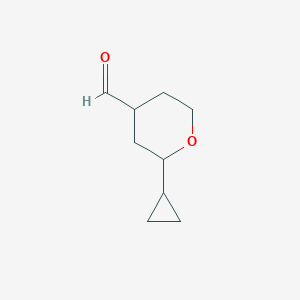
![4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine](/img/structure/B14043211.png)
![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)
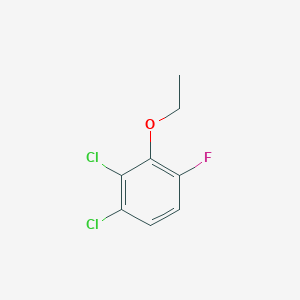
![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
